1,1,3-Trimethyl-2,2-bis(trimethylsilyl)-1,2,3,6-tetrahydrosiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Trimethyl-2,2-bis(trimethylsilyl)-1,2,3,6-tetrahydrosiline is a silicon-containing organic compound It is characterized by the presence of trimethylsilyl groups and a tetrahydrosiline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trimethyl-2,2-bis(trimethylsilyl)-1,2,3,6-tetrahydrosiline typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of trimethylsilyl chloride with a suitable silane precursor in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3-Trimethyl-2,2-bis(trimethylsilyl)-1,2,3,6-tetrahydrosiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silane compounds.
Wissenschaftliche Forschungsanwendungen
1,1,3-Trimethyl-2,2-bis(trimethylsilyl)-1,2,3,6-tetrahydrosiline has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other silicon-containing compounds.
Materials Science: Employed in the development of advanced materials with unique properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1,1,3-Trimethyl-2,2-bis(trimethylsilyl)-1,2,3,6-tetrahydrosiline involves its interaction with molecular targets through its silicon-containing functional groups. These interactions can lead to the formation of stable complexes or the activation of specific pathways, depending on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3-Trimethyl-2,2-bis(trimethylsilyl)-1,2,3,6-tetrahydrosilane: A closely related compound with similar structural features.
1,1,3-Trimethyl-2,2-bis(trimethylsilyl)-1,2,3,6-tetrahydrosiloxane: Another similar compound with an oxygen atom in the structure.
Uniqueness
1,1,3-Trimethyl-2,2-bis(trimethylsilyl)-1,2,3,6-tetrahydrosiline is unique due to its specific arrangement of silicon and trimethylsilyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
104575-73-7 |
---|---|
Molekularformel |
C14H32Si3 |
Molekulargewicht |
284.66 g/mol |
IUPAC-Name |
trimethyl-(1,1,5-trimethyl-6-trimethylsilyl-2,5-dihydrosilin-6-yl)silane |
InChI |
InChI=1S/C14H32Si3/c1-13-11-10-12-17(8,9)14(13,15(2,3)4)16(5,6)7/h10-11,13H,12H2,1-9H3 |
InChI-Schlüssel |
VAFIARCKHACXSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=CC[Si](C1([Si](C)(C)C)[Si](C)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.